molecular formula C7H11N3O B15046743 2-(4-Amino-2-methylpyrimidin-5-yl)ethanol

2-(4-Amino-2-methylpyrimidin-5-yl)ethanol

Cat. No.: B15046743
M. Wt: 153.18 g/mol
InChI Key: FAEXSCBIABPYPN-UHFFFAOYSA-N
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Description

2-(4-Amino-2-methylpyrimidin-5-yl)ethanol is an organic compound belonging to the class of pyrimidines It is characterized by the presence of an amino group at the 4th position, a methyl group at the 2nd position, and an ethanol group at the 5th position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methylpyrimidin-5-yl)ethanol typically involves the reaction of 2-methylpyrimidine with suitable reagents to introduce the amino and ethanol groups. One common method involves the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methylpyrimidin-5-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can be further utilized in different applications.

Scientific Research Applications

2-(4-Amino-2-methylpyrimidin-5-yl)ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methylpyrimidin-5-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting the growth and proliferation of microorganisms. The compound’s structure allows it to bind to active sites of enzymes, leading to the inhibition of their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-2-methylpyrimidin-5-yl)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-(4-amino-2-methylpyrimidin-5-yl)ethanol

InChI

InChI=1S/C7H11N3O/c1-5-9-4-6(2-3-11)7(8)10-5/h4,11H,2-3H2,1H3,(H2,8,9,10)

InChI Key

FAEXSCBIABPYPN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N)CCO

Origin of Product

United States

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